molecular formula C18H24N2O2 B2384478 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide CAS No. 900018-93-1

1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide

Cat. No.: B2384478
CAS No.: 900018-93-1
M. Wt: 300.402
InChI Key: SZUFHNMPGCHTKP-UHFFFAOYSA-N
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Description

1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with an acetylphenyl group and a cyclopropylmethyl group

Preparation Methods

The synthesis of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring. The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, while the cyclopropylmethyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation and strong bases for the substitution .

Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve a more sustainable and controlled synthesis process .

Chemical Reactions Analysis

1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for a wide range of derivatives to be synthesized.

Scientific Research Applications

1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

The presence of both the acetylphenyl and cyclopropylmethyl groups in this compound provides a unique profile that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13(21)15-4-6-17(7-5-15)20-10-8-16(9-11-20)18(22)19-12-14-2-3-14/h4-7,14,16H,2-3,8-12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUFHNMPGCHTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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